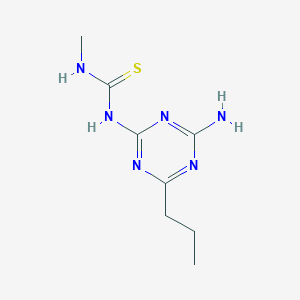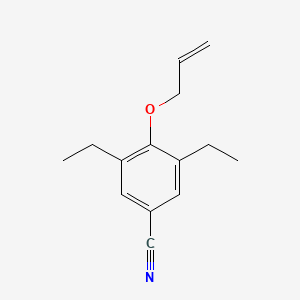![molecular formula C18H20N4O6 B14339493 Bis[2-(4-nitrophenoxy)propan-2-yl]diazene CAS No. 105623-13-0](/img/structure/B14339493.png)
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene: is an organic compound characterized by the presence of two nitrophenoxy groups attached to a diazene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene typically involves the reaction of 4-nitrophenol with 2-bromo-2-nitropropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromide ion from the nitropropane. The resulting intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-nitrophenol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: The compound’s potential as a precursor for biologically active molecules is being explored. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitrophenoxy groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
- Bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene
- 1,2-Bis(nitroazol-1-yl)diazenes
Comparison: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is unique due to the presence of nitrophenoxy groups, which impart distinct electronic and steric properties. Compared to other diazene derivatives, it exhibits different reactivity patterns and potential applications. For example, 1,2-Bis(nitroazol-1-yl)diazenes are primarily used in energetic materials, while this compound finds applications in organic synthesis and materials science.
Properties
CAS No. |
105623-13-0 |
|---|---|
Molecular Formula |
C18H20N4O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenoxy)propan-2-yl]diazene |
InChI |
InChI=1S/C18H20N4O6/c1-17(2,27-15-9-5-13(6-10-15)21(23)24)19-20-18(3,4)28-16-11-7-14(8-12-16)22(25)26/h5-12H,1-4H3 |
InChI Key |
QVPLZHPLFXILJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=NC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)



![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)


